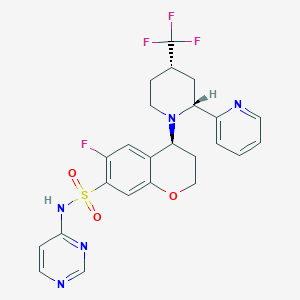

![molecular formula C24H19BFNO5S B1192858 [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid CAS No. 1229652-22-5](/img/structure/B1192858.png)

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Autotaxin converts lysophosphatidylcholine to lysophosphatidic acid (LPA), which can mediate changes in cell proliferation, angiogenesis, and cytokine secretion. HA-155 is a boronic acid-based compound that inhibits autotaxin (IC50 = 5.7 nM) by selectively binding to its catalytic threonine. It has been shown to dose-dependently block thrombin-induced LPA secretion in platelets.

HA155, also known as Autotaxin Inhibitor IV, is a boronic acid-based compound that inhibits autotaxin (IC50 = 5.7 nM) by selectively binding to its catalytic threonine.

Mecanismo De Acción

Target of Action

HA155, also known as [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid, is a potent and selective inhibitor of Autotaxin (ATX) . ATX is an extracellular enzyme that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid mediator . LPA can induce various responses, such as cell proliferation, migration, and cytokine production, through six G protein-coupled receptors (LPA1-6) .

Mode of Action

HA155 interacts with ATX by binding to the ATX active site . Specifically, it targets the threonine oxygen nucleophile in the ATX active site via the boronic acid moiety . Additionally, the hydrophobic 4-fluorobenzyl moiety of HA155 targets the hydrophobic pocket responsible for lipid binding .

Biochemical Pathways

The ATX-LPA signaling axis, which HA155 inhibits, is involved in metabolic and inflammatory disorders, as well as cancer, fibrosis, and cardiovascular diseases . By inhibiting ATX, HA155 reduces the production of LPA, thereby affecting these associated pathways .

Pharmacokinetics

This suggests that HA155 has good kinetic solubility and rat/human plasma stability .

Result of Action

The inhibition of ATX by HA155 leads to a decrease in the production of LPA . This results in a reduction in the cellular responses typically induced by LPA, such as cell proliferation, migration, and cytokine production . In addition, HA155 completely attenuates the thrombin-mediated increase in platelet-derived LPA in a dose-dependent manner .

Propiedades

Número CAS |

1229652-22-5 |

|---|---|

Fórmula molecular |

C24H19BFNO5S |

Peso molecular |

463.3 g/mol |

Nombre IUPAC |

[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2 |

Clave InChI |

BRWUZCBSWABPMR-UHFFFAOYSA-N |

SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |

SMILES canónico |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

HA155; HA-155; HA 155. Autotaxin Inhibitor IV. |

Origen del producto |

United States |

Q1: What is the mechanism of action of [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid (HA155)?

A1: this compound (HA155) is a potent and selective inhibitor of the enzyme autotaxin (ATX) [, , , ]. ATX is responsible for hydrolyzing lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid mediator involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting ATX, HA155 reduces the production of LPA, thereby disrupting these cellular processes.

Q2: How does the boronic acid group in HA155 contribute to its interaction with ATX?

A3: The boronic acid group in HA155 acts as an "acidic warhead" that mimics the interactions of boronic acid with the target protein []. Specifically, it forms crucial interactions with Ser/Thr residues within the ATX active site, characterized as polar covalent bonds []. These interactions are vital for HA155's inhibitory activity.

Q3: What is the significance of the crystal structure of ATX in complex with HA155?

A4: The crystal structure of ATX in complex with HA155 provides essential insights into the molecular interactions between the inhibitor and the enzyme [, , ]. This structural information is highly valuable for structure-based drug design, allowing researchers to design and optimize new ATX inhibitors with improved potency and selectivity.

Q4: How does the structure of HA155 influence its activity and potency?

A5: Structure-activity relationship (SAR) studies have revealed that modifications to the HA155 structure can significantly impact its activity and potency [, ]. For instance, altering the core spacer of HA155 has been shown to improve its plasma stability without compromising its ATX inhibitory activity [].

Q5: What strategies have been explored to improve the stability and bioavailability of HA155?

A6: Researchers have investigated conjugation of HA155 to icodextrin, a polymer known for its slow elimination from the peritoneal cavity []. This conjugation strategy aims to enhance the solubility, decrease membrane permeability, and improve the intraperitoneal retention of HA155, potentially leading to improved bioavailability and therapeutic efficacy.

Q6: What are the potential applications of HA155 in drug discovery and development?

A7: HA155 serves as a valuable tool compound for studying the ATX-LPA signaling axis and its role in various diseases [, ]. Its derivatives, with improved pharmacokinetic and pharmacodynamic properties, hold promise as potential therapeutic agents for treating conditions like cancer, fibrosis, and inflammatory diseases.

Q7: What are the limitations of current computational modeling approaches for studying HA155 and its analogs?

A8: Docking simulations, while useful, have limitations in accurately predicting the binding orientation and affinity of boronic acid derivatives like HA155 to protein targets []. This emphasizes the need for more sophisticated computational methods that consider the unique chemical properties of boronic acid-containing compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

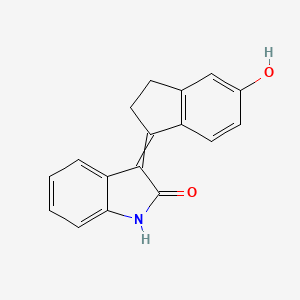

![4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide;hydrochloride](/img/structure/B1192783.png)

![N-(2-Benzyl-1H-benzo[d]imidazol-6-yl)quinazolin-4-amine](/img/structure/B1192793.png)